Ethyl 6-methylnicotinate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 6-methylnicotinate and related compounds involves multiple steps, including the reduction of precursors and the reaction with nicotinoyl chloride. For example, Liu Chunxin (2009) demonstrated a method to synthesize 1-(4-Methylphenyl) ethylnicotinate, achieving a yield of 70% and a product purity above 98% through optimized synthesis technology (Liu Chunxin, 2009).
Molecular Structure Analysis
The molecular structure of ethyl 6-methylnicotinate has been explored through spectroscopic methods. Karabacak et al. (2016) conducted a detailed study using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, supported by density functional theory (DFT) calculations to obtain structural and spectroscopic data of the molecule (Karabacak et al., 2016).
Chemical Reactions and Properties
Ethyl 6-methylnicotinate undergoes various chemical reactions, leading to the formation of novel compounds. Trofimov et al. (2012) discovered that ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems, demonstrating the molecule's reactivity and potential for creating complex chemical structures (Trofimov et al., 2012).
Physical Properties Analysis
The physical properties of ethyl 6-methylnicotinate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. However, specific studies detailing these properties were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other substances, are essential for understanding ethyl 6-methylnicotinate's utility in chemical synthesis and potential industrial applications. The study by Zhu et al. (2003) on the [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate provides insights into its reactivity and potential for creating diverse chemical structures (Zhu et al., 2003).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 6-methylnicotinate is a chemical compound with significant applications in the synthesis of pharmaceutical products. For instance, it has been utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other chemical compounds to yield AZD1283, which supports preclinical and clinical studies (Andersen et al., 2013). Additionally, improvements in the synthetic route of ethyl 6-chloro-5-cyano-2-methylnicotinate have led to significant advancements in yield, purity, and operability, benefiting the production of P2Y12 antagonists (Bell et al., 2012).
Organic Chemistry and Catalysis
In the field of organic chemistry, ethyl 6-methylnicotinate has been a key component in catalytic processes. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, resulting in the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu et al., 2003).
Synthesis of Heterocyclic Compounds
Ethyl 6-methylnicotinate is instrumental in synthesizing various heterocyclic compounds. For example, its derivatives have been used in the synthesis of hydroxy lamine derivatives and other heterocyclic compounds (Markova et al., 1970).
Supramolecular Chemistry
In supramolecular chemistry, ethyl 6-methylnicotinate derivatives have been synthesized for their unique properties. A study synthesized a novel pyridone-based phthalimide fleximer, which was investigated for its supramolecular self-assembly through noncovalent interactions. This research contributes to understanding the supramolecular frameworks based on ethyl 6-methylnicotinate derivatives (Dowarah et al., 2022).
Transition Metal Complexes
Ethyl 6-methylnicotinate is also used in the preparation of transition metal complexes. For instance, new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid were prepared by microwave irradiation method. These complexes showed potential antibacterial properties and were characterized using FT-IR and UV-Visible spectral analysis (Verma & Bhojak, 2018).
Safety And Hazards
Ethyl 6-methylnicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications . A new electronic cigarette pod system, named Spree Bar, is being marketed in the United States as “PMTA exempt”, with youth-appealing flavors and advertising. The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
properties
IUPAC Name |
ethyl 6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVINDUUUHRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300133 | |
Record name | Ethyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylnicotinate | |
CAS RN |
21684-59-3 | |
Record name | 21684-59-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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